N-[4-[2-(Morpholine-4-carbonyl)piperidine-1-carbonyl]phenyl]prop-2-enamide
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Overview
Description
N-[4-[2-(Morpholine-4-carbonyl)piperidine-1-carbonyl]phenyl]prop-2-enamide is a complex organic compound that features a morpholine ring, a piperidine ring, and a phenylprop-2-enamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[2-(Morpholine-4-carbonyl)piperidine-1-carbonyl]phenyl]prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Morpholine-4-carbonyl Intermediate: This can be achieved by reacting morpholine with a suitable acylating agent, such as acyl chloride, under basic conditions.
Synthesis of Piperidine-1-carbonyl Intermediate: Piperidine is reacted with a carbonylating agent to form the piperidine-1-carbonyl intermediate.
Coupling Reaction: The morpholine-4-carbonyl and piperidine-1-carbonyl intermediates are coupled with a phenylprop-2-enamide derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-[2-(Morpholine-4-carbonyl)piperidine-1-carbonyl]phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
N-[4-[2-(Morpholine-4-carbonyl)piperidine-1-carbonyl]phenyl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-[2-(Morpholine-4-carbonyl)piperidine-1-carbonyl]phenyl]prop-2-enamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloro-1-(morpholine-4-carbonyl)-2-phenyl-vinyl)-benzamide
- N-(4-bromophenyl)-2-chloroacetamide
- Pyrrolidine derivatives
Uniqueness
N-[4-[2-(Morpholine-4-carbonyl)piperidine-1-carbonyl]phenyl]prop-2-enamide is unique due to its combination of morpholine, piperidine, and phenylprop-2-enamide groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
N-[4-[2-(morpholine-4-carbonyl)piperidine-1-carbonyl]phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c1-2-18(24)21-16-8-6-15(7-9-16)19(25)23-10-4-3-5-17(23)20(26)22-11-13-27-14-12-22/h2,6-9,17H,1,3-5,10-14H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZZWNHWHVDQLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)C(=O)N2CCCCC2C(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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